![molecular formula C19H24N4O2 B5571534 (1S*,5R*)-3-[(3-ethyl-5-isoxazolyl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571534.png)
(1S*,5R*)-3-[(3-ethyl-5-isoxazolyl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of diazabicyclo nonane derivatives, including compounds similar to the one , often involves complex organic reactions, such as modified Mannich condensation and 1,3-dipolar cycloaddition reactions. These methods are employed to construct the bicyclic backbone and incorporate various functional groups, achieving stereochemical complexity and functional diversity (Park et al., 2012; Vlasova et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of diazabicyclo nonane derivatives reveals the conformational preferences and stereochemistry of these compounds. X-ray diffraction and NMR spectroscopy are pivotal in determining the configuration and conformation of the molecule. Studies have shown that such compounds tend to adopt chair-chair conformations with equatorial orientations of substituents, ensuring structural stability and defining their chemical behavior (Fernández et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of "(1S*,5R*)-3-[(3-ethyl-5-isoxazolyl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" includes its participation in various organic transformations, such as cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions exploit the molecule's functional groups, enabling the synthesis of a wide range of derivatives with potential biological activity. The presence of isoxazole and pyridine rings in the molecule suggests reactivity towards electrophiles and nucleophiles, respectively, allowing for the introduction of new functional groups or modification of existing ones (Dotsenko et al., 2007).
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry
Research by Comba et al. (2016) focused on the synthesis and coordination chemistry of hexadentate picolinic acid-based bispidine ligands, highlighting their suitability for octahedral coordination geometries, particularly for tetragonal symmetries, such as Jahn-Teller labile ground states. This study underscores the potential of bicyclic compounds in designing ligands with specific coordination properties for metal ions, which can be critical in catalysis and material science Comba, Grimm, Orvig, Rück, & Wadepohl, 2016.
Cognitive Disorders Treatment
O'Donnell et al. (2010) identified CP-810,123, a novel alpha 7 nicotinic acetylcholine receptor agonist, as a potential treatment for cognitive deficits in psychiatric or neurological conditions, including schizophrenia and Alzheimer's disease. This highlights the therapeutic applications of bicyclic compounds in developing new drugs for cognitive enhancement O’Donnell et al., 2010.
Sigma Receptor Ligands with Cytotoxic Activity
Geiger et al. (2007) prepared stereoisomeric alcohols and methyl ethers from glutamate, showing high sigma1 receptor affinity and cytotoxic activity against human tumor cell lines. This research suggests the potential of bicyclic compounds as sigma receptor ligands with applications in cancer therapy Geiger et al., 2007.
Eigenschaften
IUPAC Name |
(1S,5R)-3-[(3-ethyl-1,2-oxazol-5-yl)methyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-15-9-18(25-21-15)13-22-10-14-6-7-17(12-22)23(19(14)24)11-16-5-3-4-8-20-16/h3-5,8-9,14,17H,2,6-7,10-13H2,1H3/t14-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPRGDMEFPLVRE-WMLDXEAASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CN2CC3CCC(C2)N(C3=O)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NOC(=C1)CN2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-3-[(3-ethyl-1,2-oxazol-5-yl)methyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.